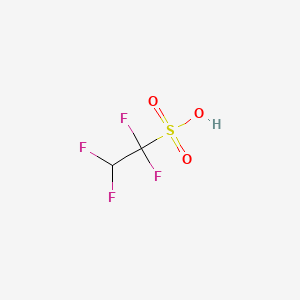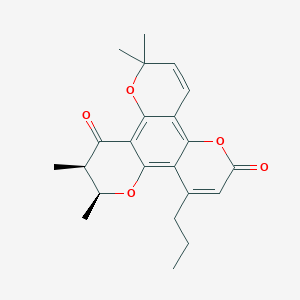
1,1,2,2-tetrafluoroethanesulfonic Acid
Vue d'ensemble
Description
1,1,2,2-Tetrafluoroethanesulfonic acid, also known as TES or HETf, is an organic compound with the chemical formula C2H2F4O3S. It is a colorless, odorless, and non-flammable liquid that is used in a variety of applications, including as a solvent, a reagent, and a catalyst. TES is also used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It has a high solubility in water and a low vapor pressure, making it an ideal choice for many industrial and laboratory applications.
Applications De Recherche Scientifique
Catalytic Applications
1,1,2,2-tetrafluoroethanesulfonic acid (TFESA) has been recognized as a superacid and used extensively in catalysis due to its low volatility, ease of handling, and convenient monitoring through 1H NMR. Notably, TFESA is an attractive alternative to triflic acid and can be converted into various derivatives, such as anhydride, sulfonyl chloride, and sulfonyl fluoride. These derivatives serve as entry points for the synthesis of aryl sulfonates. Aryl tetraflates prepared from TFESA have been employed in palladium-catalyzed coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. Their reactivity lies between triflates and chlorides, with an advantage in thermal stability (Rostovtsev et al., 2008).
Enhanced Chemical Processing
The use of TFESA in the presence of ionic liquids has improved chemical processing for a range of industrially important chemical reactions. The unique property of the reaction mixture starting as a single phase, allowing high reactivity, and then separating into two phases upon completion simplifies the product separation process. This two-phase property is beneficial in applications like aromatic alkylation, acylation of arenes, isomerization, oligomerization, and the Fries rearrangement (Harmer et al., 2009).
Superacid Supported on Silica
TFESA has been optimized for reactions of key industrial importance and reported to offer several advantages over commonly used acid catalysts such as sulfuric, hydrofluoric acid, and aluminium chloride. These advantages include lower loadings, lower reaction temperatures leading to increased selectivity, fewer by-products, shorter reaction times, and higher throughput. Moreover, TFESA and its analogs are less volatile than triflic acid and have been tested in various processes, demonstrating their excellence as acid catalysts with easier handling (Harmer et al., 2007).
Polymers and Material Science
TFESA has been incorporated into the synthesis of a novel sulfonated polyimide (SPI) copolymer, demonstrating good solubility in polar organic solvents, thermal stability, and considerable proton conductivity. This showcases its potential in the field of polymers and advanced material science (Saito et al., 2011).
Synthesis of Fluorinated Compounds
TFESA has been employed in the synthesis of various fluorinated compounds, illustrating its versatility as a reagent. These compounds have broad applications in medicinal chemistry and materials science, highlighting the significance of TFESA in the field of synthetic chemistry (Zhang et al., 2014).
Tetrafluoroethylation Reactions
The use of TFESA in redox-neutral tetrafluoroethylation of alkynes has been demonstrated. This process involves the formation of vinyl tetrafluoroethanesulfonates followed by radical tetrafluoroethylation, indicating its utility in advanced organic synthesis (Kawamoto et al., 2021).
Propriétés
IUPAC Name |
1,1,2,2-tetrafluoroethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F4O3S/c3-1(4)2(5,6)10(7,8)9/h1H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWJWYFPLXRYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436415 | |
| Record name | 1,1,2,2-Tetrafluoroethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-tetrafluoroethanesulfonic Acid | |
CAS RN |
464-14-2 | |
| Record name | 1,1,2,2-Tetrafluoroethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrafluoroethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,-Tetrafluoroethanesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide](/img/structure/B1245520.png)






![3-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carb](/img/structure/B1245534.png)
![(1R,6aS,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1245535.png)

